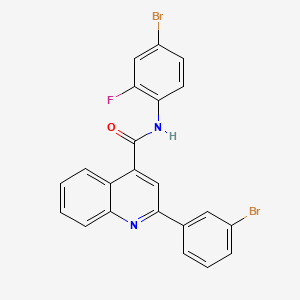![molecular formula C13H15N3O2S B4708042 2,3-dimethyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4708042.png)
2,3-dimethyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
描述
2,3-dimethyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, also known as THZ1, is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7) and CDK12. CDK7 and CDK12 are important regulators of transcription, and their inhibition by THZ1 has shown promising results in cancer research.
作用机制
2,3-dimethyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one binds to the ATP binding site of CDK7 and CDK12, inhibiting their kinase activity. This leads to a decrease in the phosphorylation of RNA polymerase II and other transcription factors, resulting in a decrease in gene expression. This compound also induces the degradation of CDK7 and CDK12, further reducing their activity.
Biochemical and Physiological Effects:
This compound has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been shown to have a broad range of anti-tumor activity, including in cancers that are resistant to other therapies. This compound has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells, as well as sensitize them to chemotherapy and radiation therapy.
实验室实验的优点和局限性
The advantages of using 2,3-dimethyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in lab experiments include its potency and selectivity towards CDK7 and CDK12, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its broad range of anti-tumor activity. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
未来方向
For the use of 2,3-dimethyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one include its development as a therapeutic agent for cancer treatment, particularly in combination with other therapies. This compound may also have potential applications in other diseases where CDK7 and CDK12 play a role, such as neurodegenerative diseases and viral infections. Further research is needed to optimize the synthesis and formulation of this compound, as well as to explore its potential in other areas of medicine.
科学研究应用
2,3-dimethyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has shown promising results in cancer research, particularly in the treatment of solid tumors and hematological malignancies. Its inhibition of CDK7 and CDK12 leads to a decrease in the expression of oncogenes and an increase in the expression of tumor suppressor genes. This results in cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
2,3-dimethyl-6-(pyrrolidine-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-9(2)19-13-14-7-10(12(18)16(8)13)11(17)15-5-3-4-6-15/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHONLSIVBAIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4707961.png)

![N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide](/img/structure/B4707987.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4707993.png)

![3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4707996.png)
![1-[2-(4-ethylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4708002.png)

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4708017.png)
![2-{1-[(4-benzyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide](/img/structure/B4708024.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4708030.png)
![4-chloro-N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B4708031.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4708053.png)